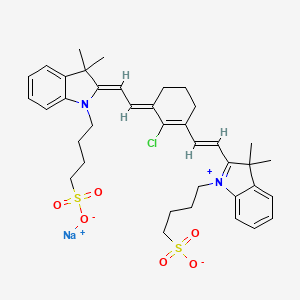
N1-(1,1,1-Trifluoroethyl)pseudoUridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1,1,1-Trifluoroethyl)pseudoUridine is a modified nucleoside derivative It is structurally similar to pseudouridine, a naturally occurring nucleoside found in RNA The modification involves the addition of a trifluoroethyl group, which can significantly alter the compound’s chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,1,1-Trifluoroethyl)pseudoUridine typically involves the alkylation of pseudouridine with a trifluoroethylating agent. The reaction conditions often require a base to deprotonate the pseudouridine, making it more nucleophilic and thus more reactive towards the trifluoroethylating agent. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,1,1-Trifluoroethyl)pseudoUridine can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although the trifluoroethyl group is generally resistant to reduction.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups in place of the trifluoroethyl group.
Scientific Research Applications
N1-(1,1,1-Trifluoroethyl)pseudoUridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on RNA stability and function. It can be incorporated into RNA to study the effects of nucleoside modifications on RNA structure and function.
Medicine: It has potential applications in the development of RNA-based therapeutics and vaccines. Modified nucleosides like this compound can enhance the stability and efficacy of mRNA vaccines.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism by which N1-(1,1,1-Trifluoroethyl)pseudoUridine exerts its effects involves its incorporation into RNA. The trifluoroethyl group can influence the hydrogen bonding and base-pairing properties of the nucleoside, thereby affecting the overall structure and stability of the RNA molecule. This can lead to changes in RNA function, including its interaction with proteins and other molecules within the cell.
Comparison with Similar Compounds
Similar Compounds
Pseudouridine: The parent compound, naturally occurring in RNA.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group instead of a trifluoroethyl group.
Uniqueness
N1-(1,1,1-Trifluoroethyl)pseudoUridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the stability of RNA and improve the efficacy of RNA-based therapeutics compared to other nucleoside analogues.
Properties
Molecular Formula |
C11H13F3N2O6 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13F3N2O6/c12-11(13,14)3-16-1-4(9(20)15-10(16)21)8-7(19)6(18)5(2-17)22-8/h1,5-8,17-19H,2-3H2,(H,15,20,21)/t5-,6?,7+,8+/m1/s1 |
InChI Key |
NKQNAEGJFNGCQR-BJLRKGDGSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)

![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)


![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)


